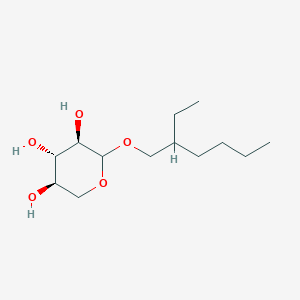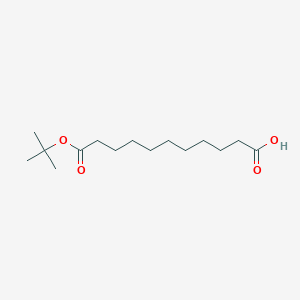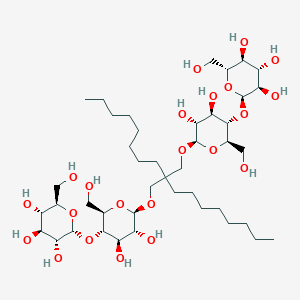
2-エチルヘキシル-D-キシロピラノシド
概要
説明
2-Ethylhexyl-D-xylopyranoside is a glycoside derived from xylopyranose, a monosaccharide. This compound is known for its efficacy in studying various ailments associated with intricate cellular signaling pathways. It acts as a robust glycosylation inhibitor, making it a valuable tool in biochemical research.
科学的研究の応用
2-Ethylhexyl-D-xylopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a glycosylation inhibitor in synthetic chemistry to study carbohydrate interactions.
Biology: Helps in understanding cellular signaling pathways and glycosylation processes.
Medicine: Investigated for its potential in treating diseases related to glycosylation disorders.
Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature
作用機序
Target of Action
It is known that xylopyranosides, the class of compounds to which 2-ethylhexyl-d-xylopyranoside belongs, are often involved in the synthesis of complex carbohydrates and oligosaccharides . These molecules play crucial roles in various biological processes, including cell signaling and recognition .
Mode of Action
Xylopyranosides are known to exhibit profound efficacy in studying an array of ailments associated with intricate cellular signaling pathways . They act as robust glycosylation inhibitors , affecting the process of adding a glycosyl group to a molecule, a critical modification of proteins in cells.
Result of Action
As a glycosylation inhibitor , it could potentially alter the structure and function of glycosylated proteins, impacting various cellular processes.
生化学分析
Biochemical Properties
2-Ethylhexyl-D-xylopyranoside plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The nature of these interactions involves the binding of 2-Ethylhexyl-D-xylopyranoside to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 2-Ethylhexyl-D-xylopyranoside can interact with various proteins, influencing their structure and function .
Cellular Effects
The effects of 2-Ethylhexyl-D-xylopyranoside on cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Ethylhexyl-D-xylopyranoside can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins .
Molecular Mechanism
At the molecular level, 2-Ethylhexyl-D-xylopyranoside exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule’s activity. Additionally, 2-Ethylhexyl-D-xylopyranoside can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in gene expression can result in altered cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
The effects of 2-Ethylhexyl-D-xylopyranoside can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have shown that 2-Ethylhexyl-D-xylopyranoside can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Ethylhexyl-D-xylopyranoside vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, 2-Ethylhexyl-D-xylopyranoside can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .
Metabolic Pathways
2-Ethylhexyl-D-xylopyranoside is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, 2-Ethylhexyl-D-xylopyranoside can affect the glycolytic pathway by interacting with enzymes such as hexokinase and phosphofructokinase, leading to changes in the levels of glycolytic intermediates .
Transport and Distribution
Within cells and tissues, 2-Ethylhexyl-D-xylopyranoside is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of 2-Ethylhexyl-D-xylopyranoside can influence its activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Ethylhexyl-D-xylopyranoside is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-Ethylhexyl-D-xylopyranoside can affect its interactions with other biomolecules and its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl-D-xylopyranoside typically involves the glycosylation of xylopyranose with 2-ethylhexanol. This reaction can be catalyzed by acids or enzymes, depending on the desired yield and purity. The reaction conditions often include controlled temperatures and pH levels to optimize the glycosidic bond formation .
Industrial Production Methods: Industrial production of 2-Ethylhexyl-D-xylopyranoside may involve large-scale enzymatic processes due to their specificity and efficiency. These processes are designed to ensure high yields and consistent quality, adhering to good manufacturing practices (GMP) standards .
化学反応の分析
Types of Reactions: 2-Ethylhexyl-D-xylopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the glycoside into its corresponding alcohols.
Substitution: This involves replacing the glycosidic group with other functional groups, often using nucleophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Reagents: Halides, thiols.
Major Products: The major products formed from these reactions include various derivatives of xylopyranose, such as xylopyranosyl alcohols, aldehydes, and substituted glycosides .
類似化合物との比較
- Methyl-D-xylopyranoside
- Ethyl-D-xylopyranoside
- Butyl-D-xylopyranoside
Comparison: 2-Ethylhexyl-D-xylopyranoside is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain counterparts. This difference can affect its solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications where other glycosides may not be as effective .
特性
IUPAC Name |
(3R,4S,5R)-2-(2-ethylhexoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5/c1-3-5-6-9(4-2)7-17-13-12(16)11(15)10(14)8-18-13/h9-16H,3-8H2,1-2H3/t9?,10-,11+,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWPYZSNVHTAGQ-VFIJVLHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1C(C(C(CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methanesulfonyl-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1460350.png)




![3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride](/img/structure/B1460359.png)
![Gal[2Ac,346Bn]-beta-SPh](/img/structure/B1460360.png)

![4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one](/img/structure/B1460365.png)

![tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B1460367.png)
![[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B1460368.png)
![4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1460369.png)
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one](/img/structure/B1460370.png)
